

Bay-876: Inducing Metabolic Stress in Vitro via GLUT1 Inhibition

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Compound of Interest

Compound Name: Bay-876

Cat. No.: B605960

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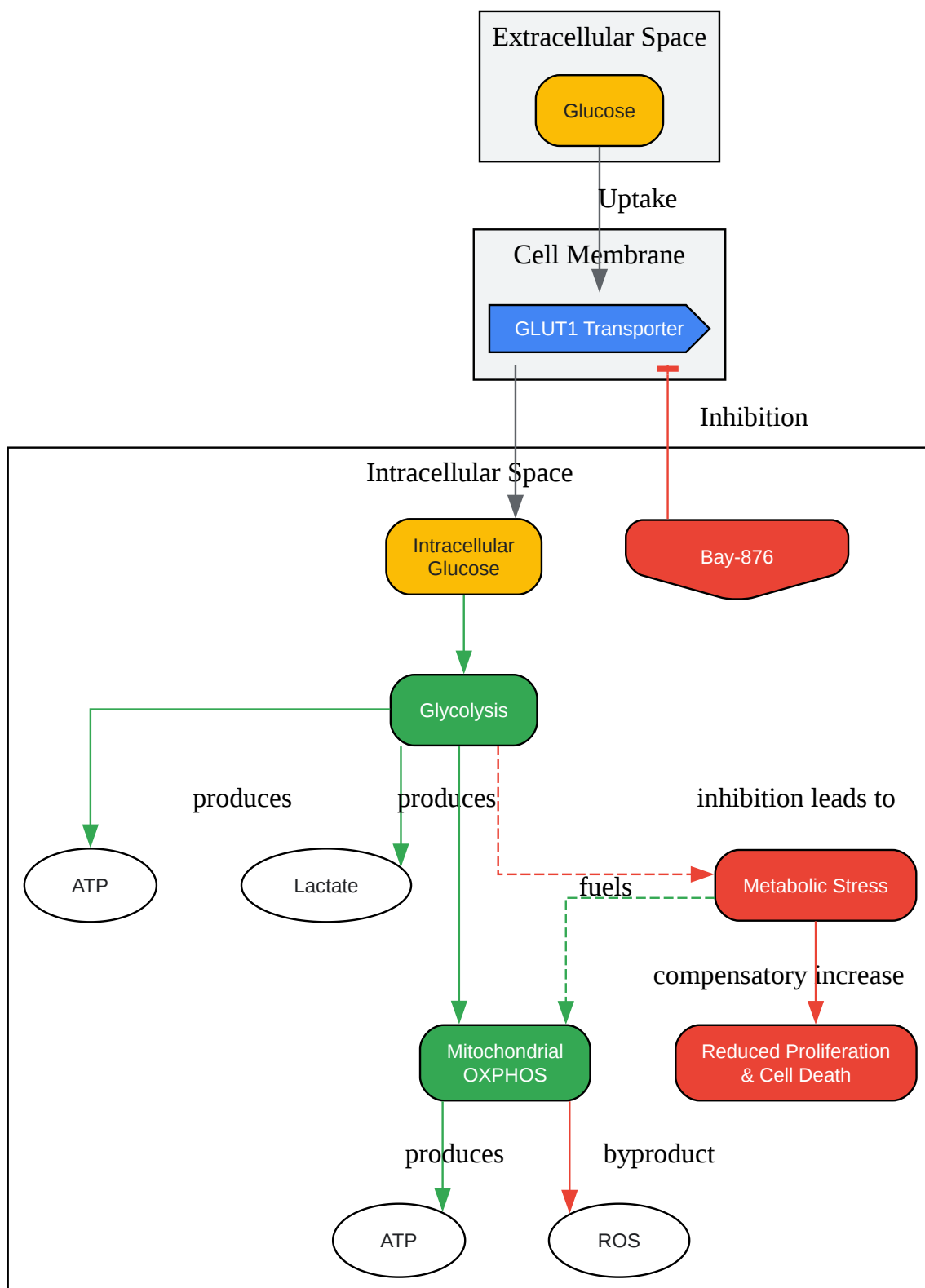
Application Notes and Protocols for Researchers

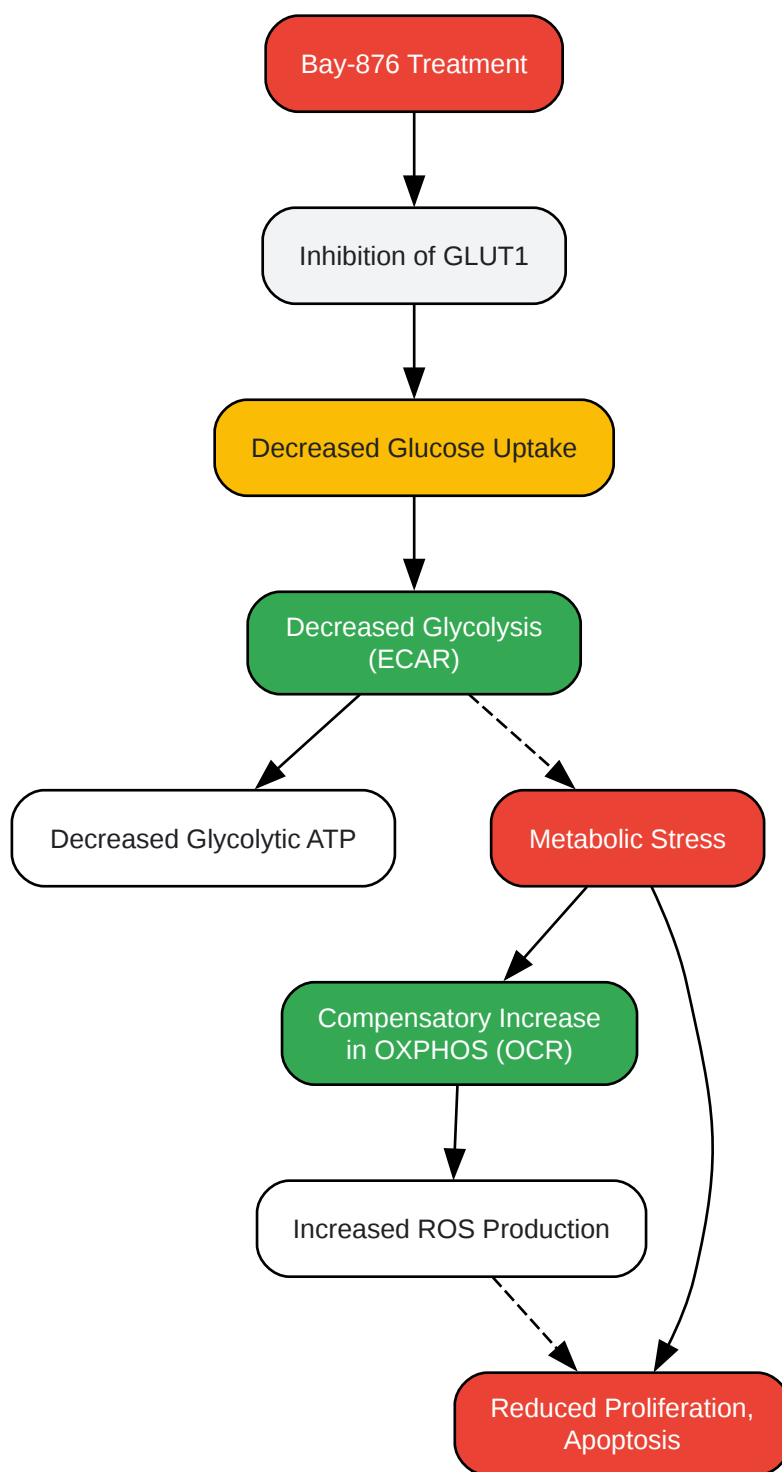
These application notes provide a comprehensive guide for utilizing **Bay-876**, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), to induce metabolic stress in in vitro models. By competitively binding to GLUT1, **Bay-876** effectively blocks glucose uptake, a critical pathway for cellular energy production, particularly in cancer cells exhibiting the Warburg effect.^{[1][2][3]} This targeted inhibition forces a metabolic shift, providing a powerful tool to investigate cellular responses to nutrient deprivation, evaluate metabolic vulnerabilities, and explore novel therapeutic strategies.

Mechanism of Action

Bay-876 is a potent and selective, orally active inhibitor of GLUT1 with an IC₅₀ of 2 nM.^[2] Its selectivity for GLUT1 is over 100-fold higher compared to other glucose transporters like GLUT2, GLUT3, and GLUT4.^{[2][4][5]} In many cancer cell types, which are highly dependent on glycolysis for energy and biomass production, the inhibition of GLUT1 by **Bay-876** leads to a significant reduction in glucose uptake.^{[1][3][6]} This glycolytic blockade results in decreased ATP production from glycolysis and a reduction in lactate secretion.^{[6][7]} Consequently, cells may attempt to compensate by increasing oxidative phosphorylation (OXPHOS) in the mitochondria, leading to a metabolic shift.^{[1][6]} This induced metabolic stress can ultimately lead to reduced cell proliferation, apoptosis, and increased oxidative stress.^{[1][7]}

Signaling Pathway of Bay-876 Action





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- To cite this document: BenchChem. [Bay-876: Inducing Metabolic Stress in Vitro via GLUT1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605960#bay-876-for-inducing-metabolic-stress-in-vitro]

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